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Compound of Interest

Compound Name: (S)-1,2-Decanediol

CAS No.: 84276-14-2

Cat. No.: B1586682 Get Quote

(S)-1,2-Decanediol (CAS: 1119-86-4 for racemic; specific enantiomer often custom

synthesized) is a vicinal diol of increasing importance in asymmetric synthesis and high-end

cosmetic formulations. Unlike its shorter-chain homologs (e.g., propylene glycol), the lipophilic

octyl chain confers unique amphiphilic properties, making it a critical "penetration enhancer" in

transdermal drug delivery and a potent antimicrobial booster.

Absolute Configuration & Cahn-Ingold-Prelog (CIP)
Priority
The chirality of 1,2-decanediol resides at the C2 position. Proper assignment of the

stereocenter is non-trivial due to the competing hydroxymethyl and octyl groups.

Priority 1: -OH (Direct oxygen attachment)

Priority 2: -CH₂OH (Carbon attached to Oxygen)

Priority 3: -(CH₂)₇CH₃ (Carbon attached to Carbon)

Priority 4: -H

Stereochemical Visualization: In the (S)-configuration, when the H atom (lowest priority) is

oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise direction.
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Caption: CIP Priority assignment for C2 of 1,2-Decanediol. (S)-Configuration requires counter-

clockwise arrangement of 1-2-3 when H is in rear.

Part 2: Advanced Synthetic Protocols
High-enantiomeric excess (ee) synthesis is required for pheromone precursors and

pharmaceutical intermediates. Two primary routes dominate the field: Sharpless Asymmetric

Dihydroxylation (SAD) and Hydrolytic Kinetic Resolution (HKR).

Route A: Sharpless Asymmetric Dihydroxylation (SAD)
This is the preferred de novo route starting from the alkene.

Substrate: 1-Decene

Reagent System: AD-mix-α (Alpha)

Catalytic Logic: For terminal alkenes, the empirical rule dictates that AD-mix-α attacks the

bottom face (alpha face), yielding the (S)-diol. Conversely, AD-mix-β yields the (R)-diol.

Protocol:

Preparation: In a 100 mL round-bottom flask, dissolve 1.4 g of AD-mix-α in 10 mL of t-

BuOH/H₂O (1:1 v/v).
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Activation: Stir at room temperature until phases dissolve (orange solution). Cool to 0°C.

Addition: Add 1-Decene (1.0 mmol). The reaction is heterogeneous; vigorous stirring is

mandatory.

Monitoring: Stir at 0°C for 12–24 hours. Monitor consumption of alkene by TLC

(Hexane/EtOAc).

Quenching: Add solid sodium sulfite (1.5 g) to reduce the Os(VIII) to Os(IV). Stir for 30 mins

until the solution turns blue.

Extraction: Extract with EtOAc (3x). Wash combined organics with 1M KOH (removes

sulfonamide byproduct) and brine.

Purification: Recrystallization from hexanes is often possible due to the solid nature of the

diol (MP: ~48-50°C), or flash chromatography.

Route B: Hydrolytic Kinetic Resolution (HKR)
Ideal when starting from racemic 1,2-epoxydecane (cheaper feedstock).

Catalyst: (S,S)-(Salen)Co(III)(OAc)[1]

Mechanism: The (S,S)-catalyst selectively hydrates the (S)-epoxide to the (S)-diol, leaving

the (R)-epoxide unreacted.

Protocol:

Catalyst Prep: Dissolve (S,S)-Salen Co(II) in toluene, oxidize with acetic acid/air to form the

active Co(III) species.

Reaction: Mix racemic 1,2-epoxydecane (10 mmol) with 0.55 equivalents of water and 0.5

mol% (S,S)-catalyst.

Conditions: Stir at ambient temperature for 18 hours.

Separation: The product mixture contains (S)-1,2-decanediol and (R)-1,2-epoxydecane.
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Distillation: The epoxide (BP ~90°C at reduced pressure) can be distilled off, leaving the

diol.

Recrystallization:[2] The diol can be crystallized from the crude mixture.

Part 3: Analytical Validation (E-E-A-T)
Senior Scientist Note: Do not rely solely on optical rotation for 1,2-decanediol. The specific

rotation is low (

to

in EtOH) and highly solvent-dependent. Enantiomeric excess must be validated via Chiral
Chromatography.

Chiral Gas Chromatography (GC)
Because 1,2-decanediol is volatile (BP ~255°C), GC is superior to HPLC for resolution.

Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Chiraldex G-TA).

Derivatization (Optional but Recommended): Trifluoroacetic anhydride (TFAA) derivatization

improves peak shape and volatility.

Conditions:

Carrier: He at 1.5 mL/min.

Oven: 100°C (hold 2 min)

180°C at 2°C/min.

Detection: FID.

Elution Order: typically (R) elutes before (S) on Beta-cyclodextrin phases, but standards

must be run to confirm.

Comparative Data Table
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Property Value / Description Source Reliability

CAS (Racemic) 1119-86-4 High

Physical State
White waxy solid / Viscous

liquid
Verified

Melting Point 48–50 °C Experimental

Specific Rotation (positive) in EtOH Use Chiral GC for ee%

Solubility
Soluble in alcohols, CHCl₃;

Low in water
Experimental

Preferred Synthesis SAD (AD-mix-α) for >95% ee Proven Protocol

Part 4: Applications in Drug Development &
Pheromones
Pheromone Synthesis
(S)-1,2-Decanediol is a chiral pool building block for insect pheromones.

Target:Trogoderma (Khapra beetle) pheromones often require (R) or (S) gamma-lactones

derived from oxidative cleavage of the diol.

Pathway: The diol is oxidatively cleaved (NaIO₄) to the chiral aldehyde, or one hydroxyl is

selectively protected to generate chiral epoxides used in chain extension.

Pharmaceutical & Cosmetic Function
Mechanism: In topical formulations, the 1,2-diol structure disrupts the packing of the stratum

corneum lipid bilayer. The (S)-enantiomer may exhibit differential membrane interaction

compared to the racemate, though racemic "Decylene Glycol" is standard in cosmetics for its

antimicrobial boosting effect (reducing phenoxyethanol load).

Safety: 1,2-Decanediol is non-sensitizing and has a low irritation profile, making it suitable for

sensitive skin applications (e.g., acne treatments).
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Caption: Dual synthetic workflows (SAD vs HKR) leading to validated (S)-1,2-Decanediol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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